Fmoc-Threonine-Methyl Ester, also known as Fmoc-Thr-OMe, is a derivative of the amino acid threonine that is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of threonine, along with a methyl ester at the carboxylic acid functional group. This structure allows for selective reactions during peptide synthesis while protecting sensitive functional groups.
Fmoc-Threonine-Methyl Ester can be synthesized from threonine through various chemical reactions involving protective groups and esters. The compound is commercially available from several chemical suppliers and is widely utilized in academic and industrial laboratories for peptide synthesis.
Fmoc-Threonine-Methyl Ester belongs to the class of protected amino acids, specifically categorized under Fmoc-protected amino acids used in solid-phase peptide synthesis. It is crucial for the construction of peptides where threonine is required as a building block.
The synthesis of Fmoc-Threonine-Methyl Ester typically involves several steps:
The method described can effectively shorten production time and improve yields, making it suitable for industrial applications .
The molecular formula for Fmoc-Threonine-Methyl Ester is CHNO. The structure includes:
Fmoc-Threonine-Methyl Ester participates in several key reactions during peptide synthesis:
These reactions are essential for constructing peptides with specific sequences and functionalities .
The mechanism of action of Fmoc-Threonine-Methyl Ester revolves around its role as a building block in peptide synthesis:
Fmoc-Threonine-Methyl Ester serves several important roles in scientific research and applications:
Fmoc-Thr-OMe derivatives exhibit optimal performance with acid-labile resins in Fmoc-SPPS, leveraging orthogonal deprotection strategies. Rink amide and Wang resins are widely employed due to their cleavage sensitivity to trifluoroacetic acid (TFA) (≤95%), which preserves the integrity of tert-butyl (tBu)-protected side chains of threonine. Sieber amide resin demonstrates enhanced compatibility for synthesizing peptide amides, as its xanthenyl-based linker enables mild cleavage (1% TFA in dichloromethane) without compromising tBu or other acid-stable protecting groups [3] [6]. The resin selection directly influences coupling efficiency, particularly for sequences prone to aspartimide formation (e.g., -Asp-Thr-), where maintaining a stable ester linkage during iterative base deprotection (piperidine) is critical. Wang resins, however, risk diketopiperazine formation during Fmoc removal when synthesizing C-terminal proline or short peptides, necessitating pseudoproline dipeptide units like Fmoc-Thr(tBu)-Ser[Ψ(Me,Me)Pro]-OH to suppress cyclization [7] [9].
Table 1: Resin Compatibility for Fmoc-Thr-OMe Synthesis
| Resin Type | Cleavage Conditions | Compatibility Features | Limitations |
|---|---|---|---|
| Rink Amide | 95% TFA, 2–3 h | High yield for C-terminal amides; stable to piperidine | Risk of aspartimide in Asp-Thr sequences |
| Wang | 95% TFA, 2–4 h | Cost-effective; suitable for carboxylic acid termini | Diketopiperazine formation with C-terminal Pro |
| Sieber Amide | 1% TFA/DCM, 30 min | Ultramild cleavage; preserves acid-labile groups | Lower loading capacity |
Phosphorylated Fmoc-Thr-OMe analogues require specialized protection to prevent β-elimination and aspartimide formation during SPPS. The standard O-benzyl (Bzl) or O-tert-butyl (tBu) groups are suboptimal for phosphothreonine (pThr), as base deprotection triggers side reactions. 2,2-dimethyl-2H-pyran-6-yl (Dmpp) and monopivaloyloxymethyl (POM) groups offer enhanced stability: Dmpp is removed with dilute TFA (0.5 M in DCM), while POM withstands piperidine but requires post-assembly treatment with pivaloyloxymethyl iodide (POM-I) for full phosphorylation [3] [7]. Crucially, tBu protection of Thr’s β-hydroxyl must be avoided when synthesizing pThr derivatives, as it impedes phosphorylation. For sequences with adjacent aspartate, backbone amide protection (e.g., 2-hydroxy-4-methoxybenzyl, Hmb) or cyanosulfurylylide (CSY)-modified aspartate suppresses cyclization by sterically hindering imide formation [2] [7].
Table 2: Phosphoryl Protecting Groups for pThr Analogues
| Protecting Group | Deprotection Conditions | Advantages | Side Reaction Suppression |
|---|---|---|---|
| O-Benzyl (Bn) | HF or Pd-catalyzed hydrogenolysis | High stability | Moderate (aspartimide risk) |
| O-POM | Post-SPPS esterases | Bio-reversible; piperidine-resistant | High (prevents β-elimination) |
| Dmpp | 0.5 M TFA/DCM | Acid-labile; orthogonal to Fmoc | High (aspartimide suppression) |
POM protection masks the di-anionic phosphoryl group of Fmoc-pThr-OMe derivatives, converting them to mono- or diesters with improved lipophilicity (logP increase of 1.5–2.0 units). This strategy is synthesized via a three-step route: (1) Benzyl esterification of Fmoc-pThr-OH using benzyl alcohol/EDCI/DMAP, (2) Phosphoryl esterification with POM-I/DIPEA to yield Fmoc-pThr(OPOM)-OBn, and (3) Hydrogenolysis to remove benzyl groups, producing Fmoc-Thr[PO(OH)(OPOM)]-OH [3]. When incorporated into peptides like Ac-Pro-Leu-His-Ser-pThr-amide, on-resin treatment with POM-I/DIPEA installs the second POM group post-SPPS, generating the bis-POM prodrug. This modification enhances cellular uptake by 40-fold in Plk1 polo-box domain (PBD) inhibitors, as confirmed by mass spectrometry showing intact prodrug permeation [3] [8].
Mono-POM protection (Fmoc-Thr[PO(OH)(OPOM)]-OH) is essential for SPPS compatibility, as bis-POM esters undergo piperidine-induced cleavage of one POM group during standard Fmoc deprotection. HPLC-MS analyses confirm that resin-bound Fmoc-Thr[PO(OPOM)₂]-OH yields Fmoc-Thr[PO(OH)(OPOM)]-OH after 20% piperidine treatment, rendering bis-POM incorporation impractical during chain elongation [3]. Post-synthetic bis-POM installation, however, achieves 90% conversion in 4 hours using 10 equiv. POM-I/DIPEA. While both forms enhance bioavailability, bis-POM peptides exhibit superior plasma stability (t₁/₂ > 120 min vs. 45 min for mono-POM) and in vitro binding affinity (IC₅₀ = 1 nM for Plk1 PBD inhibitors, comparable to di-anionic pThr). Crucially, bis-POM prodrugs demonstrate 16.1-fold higher oral bioavailability in peptide therapeutics like glutathione analogues due to sustained enterocyte absorption [3] [8].
Table 3: Mono-POM vs. Bis-POM Protection Efficiency
| Parameter | Mono-POM Protection | Bis-POM Protection |
|---|---|---|
| SPPS Compatibility | Stable to piperidine | Requires post-assembly installation |
| Plasma Half-life (t₁/₂) | 45 min | >120 min |
| Cellular Uptake | 8-fold increase | 40-fold increase |
| PBD Binding Affinity (IC₅₀) | 0.005 μM | 0.001 μM |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: